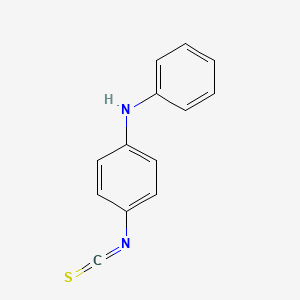

4-isothiocyanato-N-phenylaniline

Description

BenchChem offers high-quality 4-isothiocyanato-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isothiocyanato-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBCNNOSGFINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877103 | |

| Record name | 4-ISOTHIOCYANODIPHENYL AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23246-36-8 | |

| Record name | 4-ISOTHIOCYANODIPHENYL AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Isothiocyanatodiphenylamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-isothiocyanatodiphenylamine, a molecule of significant interest in the fields of chemical synthesis and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also actionable insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Attributes of p-Isothiocyanatodiphenylamine

p-Isothiocyanatodiphenylamine, also known as 4-isothiocyanatodiphenylamine, is an aromatic isothiocyanate. Its structure is characterized by a diphenylamine backbone with an isothiocyanate functional group (-N=C=S) at the para position of one of the phenyl rings.

Chemical Structure

The structure of p-isothiocyanatodiphenylamine can be visualized as a central nitrogen atom bonded to two phenyl rings. One of these rings is substituted at the para (4-position) with the highly reactive isothiocyanate group.

Caption: Chemical structure of p-isothiocyanatodiphenylamine.

Molecular Formula and Weight

Based on its structure, the molecular formula of p-isothiocyanatodiphenylamine is determined to be C₁₃H₁₀N₂S .

The molecular weight can be calculated from the atomic weights of its constituent elements:

-

Carbon (C): 13 * 12.011 g/mol = 156.143 g/mol

-

Hydrogen (H): 10 * 1.008 g/mol = 10.080 g/mol

-

Nitrogen (N): 2 * 14.007 g/mol = 28.014 g/mol

-

Sulfur (S): 1 * 32.06 g/mol = 32.06 g/mol

Total Molecular Weight = 226.297 g/mol

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂S |

| Molecular Weight | 226.30 g/mol |

| Parent Compound | Diphenylamine |

| Functional Group | Isothiocyanate (-N=C=S) |

Synthesis of p-Isothiocyanatodiphenylamine

The synthesis of aryl isothiocyanates, including p-isothiocyanatodiphenylamine, typically starts from the corresponding primary amine.[1] In this case, the precursor would be 4-aminodiphenylamine. Several established methods can be employed for this conversion.

Thiophosgene-Based Synthesis

A classic and effective method involves the reaction of the primary amine with thiophosgene (CSCl₂).[2]

Reaction Pathway:

Caption: Thiophosgene-based synthesis of p-isothiocyanatodiphenylamine.

Experimental Protocol (General):

-

Dissolve 4-aminodiphenylamine in a suitable inert solvent (e.g., dichloromethane or chloroform).

-

Cool the solution in an ice bath.

-

Add a solution of thiophosgene in the same solvent dropwise with vigorous stirring.

-

A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of an inert solvent is crucial to prevent side reactions with the highly reactive thiophosgene. The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts. The addition of a base is essential to drive the reaction to completion by neutralizing the generated HCl.

Dithiocarbamate-Based Synthesis

An alternative, less hazardous approach avoids the use of highly toxic thiophosgene. This method involves the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[2][3]

Reaction Pathway:

Caption: Dithiocarbamate-based synthesis of p-isothiocyanatodiphenylamine.

Experimental Protocol (General):

-

Dissolve 4-aminodiphenylamine in a suitable solvent (e.g., dichloromethane, THF).

-

Add a base, such as triethylamine, followed by the dropwise addition of carbon disulfide at room temperature or below.

-

After the formation of the dithiocarbamate salt is complete (monitored by TLC), a desulfurizing agent is added. Common desulfurizing agents include tosyl chloride, phosphorus oxychloride, or dicyclohexylcarbodiimide (DCC).[3]

-

The reaction mixture is stirred until the conversion to the isothiocyanate is complete.

-

Work-up typically involves filtration to remove any precipitated salts, followed by washing the organic layer with water and brine.

-

After drying and solvent removal, the product is purified as described previously.

Trustworthiness of the Protocol: This two-step, one-pot procedure is widely applicable for the synthesis of various isothiocyanates.[3] The in-situ generation and subsequent reaction of the dithiocarbamate salt is an efficient and reliable method.

Chemical Reactivity and Applications in Drug Development

The isothiocyanate group is a powerful electrophile, making p-isothiocyanatodiphenylamine a valuable building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles.[1]

Reaction with Nucleophiles

The carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack. Its reaction with primary and secondary amines is a fundamental transformation that leads to the formation of thiourea derivatives.

Reaction with a Primary Amine:

Caption: Reaction of p-isothiocyanatodiphenylamine with a primary amine.

This reactivity is the cornerstone of its application in drug development. By reacting p-isothiocyanatodiphenylamine with a diverse range of amine-containing molecules, a library of thiourea derivatives can be rapidly synthesized for biological screening. Thiourea-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Potential as a Covalent Ligand

Isothiocyanates can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine or lysine, on target proteins. This irreversible binding can lead to potent and prolonged pharmacological effects. Derivatives of isothiocyanato-diphenylamine have been explored as potential irreversible ligands for the dopamine transporter (DAT), highlighting their potential in the development of novel therapeutics for neurological disorders.[4] The diphenylamine scaffold itself is a common motif in medicinal chemistry, and the introduction of a reactive isothiocyanate "warhead" allows for the targeted covalent modification of biological macromolecules.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons of the two phenyl rings.- A broad singlet for the N-H proton. |

| ¹³C NMR | - Multiple signals in the aromatic region (approx. 110-150 ppm).- A characteristic signal for the isothiocyanate carbon (N=C =S) in the range of 125-140 ppm. |

| IR Spectroscopy | - A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) around 2000-2100 cm⁻¹.- N-H stretching vibration around 3300-3400 cm⁻¹.- C-H stretching of the aromatic rings just above 3000 cm⁻¹.- C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Experimental Protocol for Spectroscopic Analysis: A general protocol for obtaining spectroscopic data for a solid organic compound like p-isothiocyanatodiphenylamine would involve dissolving 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a KBr pellet or as a thin film. For mass spectrometry, a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI) would be employed.

Conclusion

p-Isothiocyanatodiphenylamine is a versatile molecule with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from 4-aminodiphenylamine and the high reactivity of its isothiocyanate functionality make it an attractive starting material for the generation of diverse chemical libraries. The diphenylamine core, coupled with the covalent modification capabilities of the isothiocyanate group, positions this compound as a valuable tool for the development of novel therapeutic agents, particularly as covalent protein ligands. Further research into the biological activities of its derivatives is warranted and holds promise for future drug discovery efforts.

References

-

Deshukh, R. R., et al. (2004). Novel azido and isothiocyanato analogues of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as potential irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry, 47(25), 6295–6305. [Link]

-

PubChem. 4-Isothiocyanatobenzenesulfonamide. [Link]

-

Lee, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

PubChem. 4-Iodophenylisothiocyanate. [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

-

Shakes, K. C., & Barde, C. J. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(19), 6533. [Link]

-

Cheméo. Chemical Properties of Diphenylamine (CAS 122-39-4). [Link]

Sources

A Framework for Determining the Solubility of 4-isothiocyanato-N-phenylaniline in Organic Solvents

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 4-isothiocyanato-N-phenylaniline is a molecule of interest in synthetic chemistry and drug discovery, owing to the reactive isothiocyanate moiety and the diphenylamine scaffold. A fundamental understanding of its solubility in various organic solvents is paramount for its application in reaction chemistry, purification, formulation, and preclinical development. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound. We will explore the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and offer a robust methodology for data analysis and interpretation. This document is designed not merely as a list of procedures, but as a self-validating system to empower scientists to generate reliable and reproducible solubility data.

The Compound in Focus: 4-isothiocyanato-N-phenylaniline

4-isothiocyanato-N-phenylaniline possesses a unique combination of functional groups that dictate its chemical behavior and, consequently, its solubility. The molecule integrates a diphenylamine core with a reactive isothiocyanate (-N=C=S) group.

-

Diphenylamine Core: This large, predominantly non-polar structure consists of two aromatic rings linked by a secondary amine. It contributes significantly to the molecule's hydrophobicity.

-

Secondary Amine (-NH-): This group can act as a hydrogen bond donor, allowing for specific interactions with protic solvents.

-

Isothiocyanate Group (-N=C=S): This is a polar functional group with a linear geometry. The electronegativity differences between nitrogen, carbon, and sulfur create a dipole moment, enabling interactions with polar solvents.

The interplay of the large non-polar surface area with the specific hydrogen-bonding and polar functionalities suggests a complex solubility profile. Predicting its behavior requires a nuanced understanding of solute-solvent interactions. The accurate determination of its solubility is a critical first step in many applications, from designing homogeneous reaction conditions to developing viable formulations for pharmacological screening.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational but simplified model for predicting solubility. A more rigorous approach considers the specific intermolecular forces at play between the solute (4-isothiocyanato-N-phenylaniline) and the solvent.

-

Van der Waals Forces: The extensive aromatic systems of the molecule allow for significant London dispersion forces, favoring solubility in non-polar aromatic solvents like toluene.

-

Dipole-Dipole Interactions: The polar isothiocyanate group will interact favorably with polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.

-

Hydrogen Bonding: The secondary amine is a hydrogen bond donor, while the nitrogen and sulfur atoms of the isothiocyanate can act as weak hydrogen bond acceptors. This suggests that solubility in protic solvents like alcohols will be influenced by the solvent's ability to engage in these interactions without being overwhelmingly polar.

Based on this structural analysis, we can hypothesize that 4-isothiocyanato-N-phenylaniline will exhibit greatest solubility in polar aprotic solvents that can accommodate both its polar groups and large non-polar structure. Its solubility is expected to be lower in highly non-polar solvents (like hexanes) and in highly polar, protic solvents where strong solvent-solvent interactions (like the hydrogen-bonding network in water) must be overcome.

Diagram of Solute-Solvent Interactions

Caption: Key intermolecular forces driving solubility.

Experimental Design: Thermodynamic vs. Kinetic Solubility

In drug development, two types of solubility are commonly measured:

-

Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is a critical parameter for biopharmaceutical classification. The "gold standard" for its determination is the shake-flask method.[1]

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was rapidly prepared, typically from a concentrated DMSO stock.[2] It is often used in high-throughput screening to identify compounds with potential solubility liabilities early in the discovery process.

For a comprehensive understanding, determining the thermodynamic solubility in a range of pharmaceutically and synthetically relevant solvents is essential.

Experimental Protocols

This section provides detailed, self-validating protocols for determining solubility. The causality behind each step is explained to ensure robust and reliable results.

Protocol 4.1: Thermodynamic Solubility Determination by Shake-Flask Method

This method remains the benchmark for measuring equilibrium solubility.[1][3]

Objective: To determine the equilibrium concentration of 4-isothiocyanato-N-phenylaniline in a chosen organic solvent at a controlled temperature.

Materials:

-

4-isothiocyanato-N-phenylaniline (solid, confirmed purity)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-isothiocyanato-N-phenylaniline to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution. A starting amount of ~5-10 mg is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevance). Agitate for a sufficient period to reach equilibrium. Expert Insight: For many organic compounds, 24-48 hours is adequate, but for poorly soluble or slow-dissolving compounds, up to 72 hours may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow coarse particles to settle. To remove all undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This step is critical to avoid artificially inflating the measured concentration.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Trustworthiness Check: Immediately filter this aliquot through a 0.22 µm chemically compatible (PTFE) syringe filter into a clean analysis vial. This removes any remaining microscopic particulates. Pre-conditioning the filter by discarding the first ~100 µL is good practice to prevent loss of analyte due to adsorption.[1]

-

Dilution: Accurately dilute the filtered sample with the same solvent or a mobile phase-compatible solvent to a concentration that falls within the linear range of the analytical quantification method (see Protocol 4.2). A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

Diagram of the Shake-Flask Workflow

Caption: Standard workflow for thermodynamic solubility.

Protocol 4.2: Quantification by High-Performance Liquid Chromatography (HPLC)

An accurate analytical method is the cornerstone of reliable solubility data. HPLC with UV detection is well-suited for 4-isothiocyanato-N-phenylaniline due to its aromatic chromophores.

Objective: To develop a robust method for quantifying the concentration of the dissolved analyte.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a series of calibration standards of 4-isothiocyanato-N-phenylaniline of known concentrations in the chosen solvent or mobile phase. A typical range might be 1 µg/mL to 100 µg/mL.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a standard starting point.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: Set the UV detector to a wavelength of maximum absorbance (λ-max) for the compound, which can be determined using a UV-Vis spectrophotometer or a diode array detector.

-

Injection Volume: 10 µL.

-

-

Calibration Curve: Inject the prepared standards and generate a calibration curve by plotting the peak area against the known concentration. The curve must have a correlation coefficient (R²) of >0.995 for the results to be considered trustworthy.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Protocol 4.1).

-

Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Multiply this value by the dilution factor to obtain the final solubility value in units such as mg/mL or µg/mL. This can then be converted to molarity (mol/L).

Data Presentation

Quantitative data should be organized systematically to allow for easy comparison and interpretation.

Table 1: Solubility of 4-isothiocyanato-N-phenylaniline in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index (Snyder) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| n-Hexane | 0.1 | [Experimental Data] | [Calculated Data] | |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | |

| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] | |

| Diethyl Ether | 2.8 | [Experimental Data] | [Calculated Data] | |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | |

| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | |

| Isopropanol | 3.9 | [Experimental Data] | [Calculated Data] | |

| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | |

| Methanol | 5.1 | [Experimental Data] | [Calculated Data] | |

| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | [Calculated Data] | |

| Water | 10.2 | [Experimental Data] | [Calculated Data] |

Safety and Handling Precautions

Isothiocyanates are reactive compounds and require careful handling.

-

Hazard Profile: Phenyl isothiocyanate, a related compound, is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or respiratory irritation.[4][5] Assume a similar hazard profile for 4-isothiocyanato-N-phenylaniline.

-

Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Disposal: Dispose of all waste, including unused compound and contaminated solvents, according to institutional and local environmental regulations.

Conclusion

Determining the solubility of 4-isothiocyanato-N-phenylaniline is not a trivial exercise but a foundational step for its successful application in research and development. By combining a theoretical understanding of its molecular structure with rigorous, validated experimental methods like the shake-flask protocol coupled with HPLC analysis, researchers can generate the high-quality, reproducible data needed to drive projects forward. This guide provides the necessary framework to achieve that goal, emphasizing the causality and self-validation required for scientific integrity.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Zhang, Y., Talalay, P., & Cho, C. G. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100-107.

- Thakral, S., & Thakral, N. K. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2537-2557.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-13.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SciSpace. (n.d.). Mass Spectra of Isothiocyanates.

- Redha, A. A., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(10), 1-17.

- ResearchGate. (2023, April 10). (PDF) Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Isothiocyanate Detection.

- The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates.

- Organic Syntheses. (n.d.). Phenyl isothiocyanate.

- Solubility of Things. (n.d.). 4-Isopropoxy-N-phenylaniline.

- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.

- TCI Chemicals. (2025, December 19). SAFETY DATA SHEET.

- Fisher Scientific. (2014, July 16). SAFETY DATA SHEET.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.

- PubChem. (n.d.). 4-(Methylthio)phenyl isothiocyanate.

- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.

- Cayman Chemical. (2025, September 16). Safety Data Sheet.

- MilliporeSigma. (n.d.). 4-(Methylthio)phenyl isothiocyanate 98.

- Zhang, X., Lee, Y. K., Kelley, J. A., & Burke, T. R., Jr. (2000). Preparation of aryl isothiocyanates via protected phenylthiocarbamates and application to the synthesis of caffeic acid (4-isothiocyanato)phenyl ester. The Journal of Organic Chemistry, 65(19), 6237-6240.

- Loba Chemie. (2018, December 15). PHENYL ISOTHIOCYNATE FOR SYNTHESIS MSDS.

- CymitQuimica. (n.d.). CAS 103-72-0: Phenyl isothiocyanate.

- Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Phenyl Isothiocyanate.

- Reddit. (2014, September 14). Solubility in organic solvents and water.

- ResearchGate. (2025, August 7). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.

Sources

difference between phenyl isothiocyanate and 4-isothiocyanato-N-phenylaniline

The following technical guide compares Phenyl Isothiocyanate (PITC) and 4-Isothiocyanato-N-phenylaniline (referred to herein as 4-INPA ). This analysis is structured for researchers in proteomics and medicinal chemistry, focusing on mechanistic differences, detection limits, and specific application protocols.

Executive Summary

Phenyl Isothiocyanate (PITC) is the industry-standard reagent for N-terminal protein sequencing (Edman degradation) and amino acid analysis.[1] It offers robust, well-characterized kinetics but is limited by moderate UV sensitivity (

4-Isothiocyanato-N-phenylaniline (4-INPA) is a structural analog featuring an extended diphenylamine chromophore. While less common in automated sequencing, it serves two critical advanced functions:

-

Enhanced Detection: The extended conjugation provides a higher molar extinction coefficient (

), enabling the detection of amino acids at sub-picomole levels where PITC fails. -

Medicinal Chemistry Scaffold: It acts as a specialized building block for synthesizing diarylthioureas, a class of compounds with significant anti-parasitic and anticancer bioactivity.

Part 1: Molecular Architecture & Physicochemical Properties

The functional difference between these reagents lies in the substituent attached to the phenyl ring. PITC is a simple benzene derivative, while 4-INPA incorporates a secondary amine (diphenylamine core), which significantly alters its electronic and physical profile.

Table 1: Physicochemical Comparison

| Feature | Phenyl Isothiocyanate (PITC) | 4-Isothiocyanato-N-phenylaniline (4-INPA) |

| CAS Number | 103-72-0 | 23246-36-8 |

| Structure | ||

| Molecular Weight | 135.19 g/mol | 226.30 g/mol |

| Physical State | Colorless to pale yellow liquid | Off-white to grey solid/powder |

| Boiling/Melting Point | bp 221°C (Liquid at RT) | mp ~110-115°C (Solid at RT) |

| Chromophore | Single Benzene Ring | Diphenylamine System (Conjugated) |

| UV Detection | Red-shifted (Enhanced | |

| Solubility | Miscible with organic solvents; poor in water | Soluble in DCM, DMSO, Acetone; insoluble in water |

Electronic Effects on Reactivity

The isothiocyanate group (-N=C=S) is electrophilic at the central carbon.

-

PITC: The phenyl ring is slightly electron-withdrawing (induction), making the -NCS carbon highly reactive toward nucleophiles (amines).

-

4-INPA: The -NH-Ph group is a strong electron donor (mesomeric effect). This donation increases electron density in the central ring, which can slightly reduce the electrophilicity of the -NCS carbon compared to PITC. Consequently, 4-INPA may require slightly longer reaction times or higher temperatures to achieve the same coupling efficiency as PITC.

Part 2: Mechanistic Chemistry & Workflows

The Edman Degradation (PITC)

PITC is the "Key" to the Edman cycle. It couples with the N-terminal amine at pH 8-9 to form a Phenylthiocarbamoyl (PTC) peptide. Acid treatment cleaves this terminal residue as an Anilinothiazolinone (ATZ), which is converted to a stable Phenylthiohydantoin (PTH) amino acid for HPLC analysis.

High-Sensitivity Derivatization (4-INPA)

4-INPA follows the same mechanism but yields Diphenylthiohydantoin (DPTH) derivatives. The primary advantage is signal amplification . The diphenylamine core absorbs light more intensely than the single phenyl ring of PITC, improving the signal-to-noise ratio in HPLC-UV analysis.

Visualization: Comparative Reaction Pathways

The following diagram illustrates the parallel pathways of PITC and 4-INPA reacting with an N-terminal amine.

Caption: Parallel reaction pathways for PITC (standard) and 4-INPA (high-sensitivity), yielding PTH and DPTH derivatives respectively.

Part 3: Experimental Protocols

Protocol A: Standard Amino Acid Analysis using PITC

Context: Routine quantification of amino acids in plasma or protein hydrolysates.

-

Sample Preparation: Hydrolyze protein (6N HCl, 110°C, 24h). Dry sample under vacuum.

-

Coupling Buffer: Prepare a mixture of Ethanol:Water:Triethylamine (TEA) (2:2:1).

-

Derivatization Reagent: Mix PITC:Ethanol:TEA:Water (1:7:1:1).

-

Reaction:

-

Resuspend dried amino acids in 20 µL Coupling Buffer.

-

Add 20 µL Derivatization Reagent.

-

Incubate at RT for 20 minutes .

-

-

Drying: Evaporate to dryness under vacuum (critical to remove excess PITC which interferes with HPLC).

-

Analysis: Reconstitute in mobile phase (Acetate buffer/Acetonitrile) and inject onto C18 RP-HPLC. Detect at 254 nm.[2]

Protocol B: Synthesis of Bioactive Thioureas using 4-INPA

Context: 4-INPA is frequently used to synthesize diarylthioureas (e.g., for Leishmaniasis research) due to the bioactivity of the diphenylamine scaffold.

-

Setup: Flame-dry a round-bottom flask; maintain inert atmosphere (

). -

Reagents:

-

Substrate: 1.0 equivalent of Target Amine (e.g., a piperazine derivative or substituted aniline).[3]

-

Reagent: 1.0 equivalent of 4-Isothiocyanato-N-phenylaniline .

-

Solvent: Anhydrous Dichloromethane (DCM) or Ethanol.

-

-

Reaction:

-

Dissolve the amine in DCM.

-

Add 4-INPA solid in one portion.

-

Stir at Room Temperature for 2-4 hours . (Note: Reaction time may be longer than PITC due to the electron-donating effect of the N-phenyl group).

-

-

Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate). Disappearance of the isothiocyanate spot indicates completion.

-

Workup:

-

The product (a thiourea) often precipitates.[3] Filter and wash with cold ethanol.

-

If soluble, evaporate solvent and recrystallize from Ethanol/Water.

-

-

Validation: Confirm structure via NMR (appearance of thiourea -NH- protons at >8 ppm) and Mass Spectrometry.

Part 4: Safety & Handling Comparison

| Hazard | Phenyl Isothiocyanate (PITC) | 4-Isothiocyanato-N-phenylaniline |

| GHS Classification | Toxic (Oral/Dermal), Corrosive | Irritant, Sensitizer |

| Inhalation Risk | High (Volatile liquid) | Moderate (Solid dust) |

| Sensitization | Respiratory & Skin Sensitizer | Skin Sensitizer |

| Storage | 2-8°C, Moisture sensitive | Room Temp or 4°C, Keep dry |

| Handling | Fume hood mandatory. Double gloves. | Fume hood recommended. Dust mask. |

Trustworthiness Note: Isothiocyanates are potent sensitizers. Repeated exposure can lead to severe allergic reactions. PITC's volatility makes it significantly more dangerous for inhalation than the solid 4-INPA. Always quench excess reagent with an amine (e.g., ethanolamine) before disposal.

References

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1] Acta Chemica Scandinavica, 4, 283-293. Link

-

Rodrigues, J. et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(23), 5678. Link

-

Schwartz-Zimmermann, H. et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics. Analytical and Bioanalytical Chemistry. Link

-

Satchell, D. P. N., & Satchell, R. S. (1990).[4] The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1415-1420. Link

-

Sigma-Aldrich. (n.d.).[5] Product Specification: Phenyl isothiocyanate.[1][2][3][6][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Rapid analysis of phenyl isothiocyanate derivatives of amino acids present in Czech meads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

Strategic Safety & Handling Guide: 4-Isothiocyanato-N-phenylaniline

Chemical Identity & Physicochemical Profile

Compound Name: 4-Isothiocyanato-N-phenylaniline Synonyms: 4-Isothiocyanatodiphenylamine; (4-Isothiocyanatophenyl)phenylamine CAS Number: 23246-36-8

This compound is a specialized electrophilic building block used primarily in the synthesis of thiourea derivatives, bioconjugation linkers, and materials science applications.[1] Its reactivity is defined by the isothiocyanate (-N=C=S) group attached to a diphenylamine scaffold.[1]

Key Properties Table

| Property | Data | Operational Implication |

| Molecular Weight | 226.30 g/mol | Essential for stoichiometric calculations. |

| Physical State | Solid (Powder/Crystalline) | Risk of dust generation; requires weighing in a closed environment.[1] |

| Solubility | Soluble in DCM, DMSO, DMF, Chloroform | Insoluble in water; use organic solvents for cleaning/quenching. |

| Reactivity | Electrophilic; Moisture Sensitive | CRITICAL: Hydrolyzes to form the corresponding amine and COS/CO₂.[1] Store under inert gas. |

| Melting Point | Lot Specific (Typically >50°C) | Verify on Certificate of Analysis (CoA) before heating. |

Hazard Profiling: The "Sensitization Trap"

Core Hazard: Respiratory and Skin Sensitization (H334, H317). Unlike simple corrosives, isothiocyanates function as haptens .[1] They do not cause damage solely by burning tissue; they chemically modify your own proteins, tricking the immune system into attacking them.[1]

Mechanism of Toxicity

The carbon atom of the isothiocyanate group is highly electrophilic.[1] Upon contact with skin or mucous membranes, it attacks nucleophilic residues (lysine amines or cysteine thiols) on human serum albumin or keratin.[1]

Figure 1: Mechanism of Haptenization. The isothiocyanate covalently binds to biological proteins, creating an immunogenic complex that triggers sensitization.

Storage & Stability Protocols

The Cold Chain Requirement: Isothiocyanates are thermodynamically unstable relative to their hydrolysis products.[1]

-

Temperature: Store at 2-8°C (Refrigerated) . Long-term storage at -20°C is preferred for high purity.[1]

-

Atmosphere: Moisture is the primary degradation pathway.[1]

-

Reaction: R-NCS + H₂O → R-NH₂ (Amine) + COS (Carbonyl sulfide).

-

Consequence: The resulting amine will react with the remaining isothiocyanate to form a symmetric thiourea dimer, ruining the reagent purity.[1]

-

-

Container: Keep in a tightly sealed vial, preferably inside a secondary desiccated jar or a barrier bag flushed with Nitrogen/Argon.

Operational Handling: Synthesis & Quenching

Directive: Do not handle on an open bench. All weighing and transfer must occur under engineering controls.[1]

A. Synthesis Setup (Anhydrous)

Because the isothiocyanate group is susceptible to hydrolysis, all solvents used in the reaction (DCM, THF, DMF) must be anhydrous .[1]

B. Safe Weighing Workflow

Standard nitrile gloves may offer limited protection against organic solutions of isothiocyanates.[1] Double-gloving or using Silver Shield® laminate gloves is recommended for concentrated solutions.[1]

Figure 2: Safe Handling Workflow. Critical step: Allow the container to reach room temperature before opening to prevent water condensation inside the reagent bottle.

C. Decontamination & Quenching Protocol

Never dispose of active isothiocyanates directly into the waste stream.[1] You must chemically deactivate the electrophile.[1]

The "Nucleophilic Scavenger" Solution:

-

Preparation: Create a solution of 5% Tris(hydroxymethyl)aminomethane (Tris base) or 10% Ethanolamine in water/alcohol mixture.[1]

-

Application: Wash all glassware and spatulas with this solution.[1]

-

Mechanism: The amine in the quencher reacts rapidly with the isothiocyanate to form a stable, non-toxic thiourea derivative.[1]

-

Soak Time: Allow glassware to soak for 30 minutes before final rinsing.

Emergency Response

In case of Exposure:

-

Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Do not use alcohol or organic solvents on the skin, as this may increase the rate of absorption.[1]

-

Inhalation: Move to fresh air immediately. If wheezing or coughing occurs, seek medical attention. Note that symptoms of respiratory sensitization (asthma) may be delayed by 4-8 hours.[1]

-

Eye Contact: Rinse with water for 15 minutes.[1] Isothiocyanates are severe lachrymators (tear-inducing).[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12027582 (Related Isothiocyanates).[1] Retrieved from [Link]

-

Elms, J., et al. (2001).[1] Mechanisms of isocyanate sensitisation: An in vitro approach.[1][2] Toxicology in Vitro.[1] Retrieved from [Link]

Sources

4-isothiocyanato-N-phenylaniline synonyms and IUPAC name

This guide details the chemical identity, synthesis, and applications of 4-isothiocyanato-N-phenylaniline , a specialized electrophilic building block used in organic synthesis and biochemical derivatization.

Synonyms, Synthesis, and Applications in Chemical Biology

Executive Summary

4-Isothiocyanato-N-phenylaniline (CAS: 23246-36-8) is an aromatic isothiocyanate featuring a diphenylamine core.[1] Structurally, it consists of an N-phenylaniline (diphenylamine) scaffold substituted at the para position with an isothiocyanate functional group (-N=C=S).

This compound serves as a "privileged scaffold" intermediate. Unlike the simpler Phenyl Isothiocyanate (PITC)—the standard Edman degradation reagent—the diphenylamine backbone of this analog imparts unique lipophilicity, steric bulk, and extended conjugation. These properties make it valuable for synthesizing biaryl thioureas (often investigated for antiviral and anticancer activity) and for developing specialized fluorescent or chromogenic sequencing reagents.

Chemical Identity & Nomenclature

Core Identifiers

| Property | Specification |

| IUPAC Name | 4-Isothiocyanato-N-phenylaniline |

| Common Synonyms | p-Isothiocyanatodiphenylamine; N-Phenyl-4-isothiocyanatoaniline; (4-Isothiocyanatophenyl)phenylamine |

| CAS Number | 23246-36-8 |

| Molecular Formula | C₁₃H₁₀N₂S |

| Molecular Weight | 226.30 g/mol |

| SMILES | S=C=Nc1ccc(Nc2ccccc2)cc1 |

| InChI Key | DEDBCNNOSGFINM-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Analysis

The molecule is bifunctional:

-

Isothiocyanate (-NCS): Highly electrophilic center; reacts rapidly with nucleophiles (amines, thiols, hydroxyls).

-

Diphenylamine Skeleton: Provides a secondary amine (NH) that acts as a weak electron donor, modulating the reactivity of the -NCS group via conjugation through the phenyl ring.

Synthesis Protocols

Two primary methodologies exist for synthesizing 4-isothiocyanato-N-phenylaniline from its precursor, 4-aminodiphenylamine (N-phenyl-p-phenylenediamine).

Method A: The "Green" One-Pot Desulfurization (Recommended)

Rationale: Avoids the use of highly toxic thiophosgene. Uses in situ generation of dithiocarbamate followed by chemical desulfurization.[2]

Reagents:

-

Precursor: 4-Aminodiphenylamine (1.0 equiv)

-

Carbon Disulfide (CS₂) (3.0 equiv)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Desulfurizing Agent: Tosyl Chloride (TsCl) (1.1 equiv)

-

Solvent: THF or Dichloromethane (DCM)

Protocol:

-

Dithiocarbamate Formation: In a round-bottom flask, dissolve 4-aminodiphenylamine (10 mmol) in THF (50 mL). Add Et₃N (30 mmol) and cool to 0°C.

-

Addition: Dropwise add CS₂ (30 mmol). Stir at 0°C for 30 mins, then warm to room temperature (RT) for 2 hours. A precipitate (dithiocarbamate salt) may form.

-

Desulfurization: Cool the mixture back to 0°C. Add a solution of Tosyl Chloride (11 mmol) in THF dropwise.

-

Elimination: Stir at RT for 3–5 hours. The reaction eliminates elemental sulfur or a sulfonyl sulfide byproduct to form the isothiocyanate.

-

Workup: Concentrate the solvent. Redissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Method B: The Classical Thiophosgene Route

Rationale: Historical standard; provides high yields but requires stringent safety precautions due to Thiophosgene toxicity.

Reagents:

-

Precursor: 4-Aminodiphenylamine

-

System: Biphasic (CHCl₃ / Saturated NaHCO₃)

Protocol:

-

Dissolve 4-aminodiphenylamine in CHCl₃.

-

Add an equal volume of saturated aqueous NaHCO₃.

-

Vigorously stir and add Thiophosgene (1.1 equiv) dropwise at 0°C.

-

Stir for 2 hours. Separate organic layer, dry, and evaporate to obtain the crude isothiocyanate.

Synthesis Pathway Diagram

Caption: Conversion of 4-aminodiphenylamine to 4-isothiocyanato-N-phenylaniline via dithiocarbamate.

Applications in Research & Drug Development

Medicinal Chemistry (Thiourea Scaffolds)

The primary utility of 4-isothiocyanato-N-phenylaniline is as a building block for N,N'-disubstituted thioureas . By reacting this isothiocyanate with various amines, researchers synthesize libraries of compounds screened for:

-

Antiviral Activity: Derivatives of diphenylamine thioureas have been studied as non-nucleoside inhibitors of viral polymerases (e.g., HCV NS5B).

-

Anticancer Agents: Thioureas act as bioisosteres for ureas, often improving solubility and binding affinity in kinase inhibitors.

Bioconjugation & Sequencing

While PITC is the standard for Edman degradation, 4-isothiocyanato-N-phenylaniline offers distinct advantages in specific contexts:

-

Chromogenic Tagging: The extended conjugation of the diphenylamine system shifts the UV-Vis absorption maximum (λmax) compared to the single phenyl ring of PITC. This allows for detection at longer wavelengths, potentially reducing background interference in complex biological matrices.

-

Hydrophobicity: The added phenyl ring increases lipophilicity, which can be useful when derivatizing hydrophilic peptides to improve their retention on Reverse-Phase HPLC columns.

Reaction Mechanism: Thiourea Formation

The electrophilic carbon of the isothiocyanate group undergoes nucleophilic attack by primary or secondary amines.

Caption: Mechanism of thiourea formation via nucleophilic addition of an amine to the isothiocyanate.

Safety & Handling

-

Toxicity: Like all isothiocyanates, this compound is a potent lachrymator and skin sensitizer . It can cause severe irritation to mucous membranes.

-

Storage: Moisture sensitive. Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the corresponding amine or urea.

-

PPE: Handle only in a fume hood wearing nitrile gloves and safety goggles.

References

-

Stenutz, R. (n.d.). 4-isothiocyanato-N-phenylaniline Data Sheet. Stenutz.eu. Retrieved from [Link]

-

Molaid Chemicals. (2014). Reaction of 2-chloro-4-nitro-N-phenylaniline to isothiocyanate derivatives. Molaid. Retrieved from [Link]

-

Organic Syntheses. (1931). Phenyl Isothiocyanate Synthesis (General Protocol Adaptation). Org. Synth. 1931, 11, 71. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot process of isothiocyanates from amines. Beilstein J. Org. Chem. 8, 61–70. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71389566 (Related Structure). PubChem. Retrieved from [Link]

Sources

Physicochemical Profiling and Thermal Dynamics of 4-Isothiocyanato-N-phenylaniline

Executive Summary

4-Isothiocyanato-N-phenylaniline (CAS: 23246-36-8), also known as (4-isothiocyanatophenyl)phenylamine, is a highly reactive electrophilic intermediate fundamental to modern drug discovery and bioconjugation[1]. Featuring a diphenylamine core functionalized with an isothiocyanate (-N=C=S) group, this compound is utilized in the synthesis of complex heterocycles, including DHODH inhibitors[2], and stable thiourea derivatives[3]. Understanding its precise thermal properties—specifically its melting and boiling points—is critical for designing safe, high-yield synthetic workflows and preventing premature thermal degradation during scale-up.

Physicochemical Profile & Molecular Dynamics

The thermal behavior of 4-isothiocyanato-N-phenylaniline is dictated by the interplay between its extended aromatic

Quantitative Thermal Data

The following table summarizes the core physicochemical properties of the compound:

| Property | Value | Method / Condition |

| CAS Number | 23246-36-8 | Standard Registry[1] |

| Molecular Formula | C₁₃H₁₀N₂S | - |

| Molar Mass | 226.30 g/mol | Calculated[4] |

| Physical State | Solid / Semisolid | Ambient Temperature (25 °C)[5] |

| Boiling Point | 392.2 °C | Atmospheric Pressure[4] |

| Flash Point | 191.0 °C | Closed Cup[4] |

Mechanistic Insights into Thermal Properties

-

Boiling Point Dynamics (392.2 °C): The exceptionally high boiling point of 392.2 °C[4] is a direct consequence of strong intermolecular cohesion. The two phenyl rings engage in extensive

stacking, while the cumulative dipole moment of the -N=C=S group induces strong dipole-dipole interactions. Because this boiling point approaches the thermal decomposition threshold of many organic bonds, purification via standard atmospheric distillation is highly discouraged; vacuum distillation is required to lower the boiling temperature and preserve molecular integrity. -

Melting Point Dynamics: At standard ambient temperature and pressure (SATP), the compound exists as a solid or semisolid[5]. The melting transition is influenced by the steric bulk of the diphenylamine moiety, which disrupts perfect crystalline packing. Because impurities or polymorphic variations can broaden the melting range, Differential Scanning Calorimetry (DSC) is the authoritative method for determining its exact melting onset.

Experimental Protocols for Thermal Analysis

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to empirically determine the melting and boiling points of 4-isothiocyanato-N-phenylaniline.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses often fail to detect early-stage thermal degradation. DSC is chosen here because it quantitatively measures the heat flow, allowing the operator to distinguish between a true endothermic melting phase and an exothermic decomposition event.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-isothiocyanato-N-phenylaniline into a standard aluminum DSC crucible.

-

Crucible Sealing (Causality): Seal the crucible with a pierced lid. The pinhole is critical; it prevents pressure buildup from potential outgassing while maintaining a uniform thermal environment around the solid.

-

System Calibration (Self-Validation): Prior to the run, validate the instrument's thermal accuracy by running Indium (

= 156.6 °C) and Zinc ( -

Thermal Cycling: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents the oxidative degradation of the sensitive -N=C=S group at elevated temperatures. Ramp the temperature from 25 °C to 250 °C at a strict heating rate of 10 °C/min.

-

Data Interpretation: The melting point is defined as the extrapolated onset temperature (

) of the primary endothermic peak.

Protocol B: High-Temperature Micro-Boiling Point Determination

Because the boiling point (392.2 °C)[4] exceeds the safe operating limits of standard silicone oil baths, a metal-block micro-capillary method is required.

Step-by-Step Methodology:

-

Apparatus Setup: Utilize a high-temperature aluminum or copper heating block equipped with a calibrated Pt100 platinum resistance thermometer.

-

Sample Loading: Introduce 10

L of the liquefied sample into a thick-walled glass micro-capillary tube. Insert a "bell" (a smaller capillary sealed at one end, open end facing down) directly into the liquid sample. -

Heating Regimen: Rapidly heat the block to 350 °C, then reduce the ramp rate to 2 °C/min to prevent thermal overshoot.

-

Equilibrium Observation (Self-Validation): As the temperature approaches 392 °C, a continuous stream of bubbles will emerge from the bell. Turn off the heat. The exact boiling point is recorded at the precise moment the bubbling stops and the liquid is drawn up into the bell. Causality: This physical event validates that the vapor pressure of the 4-isothiocyanato-N-phenylaniline has perfectly equalized with the ambient atmospheric pressure.

Synthetic Utility & Reactivity Pathways

4-Isothiocyanato-N-phenylaniline is prized for the electrophilic nature of its isothiocyanate carbon, which is flanked by electronegative nitrogen and sulfur atoms. This makes it highly susceptible to nucleophilic attack by primary amines and thiols, making it a cornerstone intermediate in3[3].

The reaction conditions are strictly pH-dependent:

-

Amines (pH 9–11): At alkaline pH, primary amines remain unprotonated and highly nucleophilic, attacking the isothiocyanate to form stable thiourea conjugates[3].

-

Thiols (pH 6–8): At near-neutral pH, thiols outcompete amines, forming dithiocarbamate derivatives.

Caption: pH-dependent reactivity pathway of 4-isothiocyanato-N-phenylaniline with nucleophiles.

References

- Title: (4-Isothiocyanatophenyl)phenylamine, 500 mg, CAS No.

- Title: CAS 23246-36-8 Isothiocyanate Intermediates Source: IndiaMART URL

- Title: (4-isothiocyanatophenyl)phenylamine (Product Code: F369565)

- Title: CN103965133A - DHODH inhibitory active compounds Source: Google Patents URL

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CN103965133A - ä¸ç§å ·ædhodhæå¶æ´»æ§çå«nãsæç¯ååç©åå ¶å¶å¤åç¨é - Google Patents [patents.google.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. (4-Isothiocyanatophenyl)phenylamine, 500 mg, CAS No. 23246-36-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 5. m.indiamart.com [m.indiamart.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Thiourea Derivatives from 4-Isothiocyanato-N-phenylaniline and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of N,N'-disubstituted thioureas through the reaction of 4-isothiocyanato-N-phenylaniline with primary amines. This protocol is designed to be a robust starting point for researchers in organic synthesis and medicinal chemistry, enabling the generation of novel molecular scaffolds with potential biological activity.

Introduction: The Significance of N,N'-Disubstituted Thioureas

The thiourea moiety is a critical pharmacophore in modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. The reaction of isothiocyanates with primary amines is a cornerstone of their synthesis due to its efficiency, high yields, and broad substrate scope.[1][2] This protocol focuses on the use of 4-isothiocyanato-N-phenylaniline, a versatile building block for creating a library of novel thiourea derivatives with potential therapeutic applications.

Reaction Mechanism and Rationale

The formation of a thiourea from an isothiocyanate and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a transient zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product. The reaction is typically exothermic and proceeds readily under mild conditions.[3]

The N-phenylaniline substituent on the isothiocyanate may modulate the reactivity of the electrophilic carbon through electronic effects. An electron-donating group can slightly decrease the electrophilicity of the isothiocyanate, potentially slowing the reaction compared to isothiocyanates with electron-withdrawing groups.[1] However, the reaction with primary aliphatic amines is generally very rapid, while reactions with less nucleophilic aromatic amines may require longer reaction times or gentle heating.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of 4-isothiocyanato-N-phenylaniline with a primary amine. Researchers should adapt this protocol based on the specific properties of the primary amine used.

3.1. Materials and Reagents

-

4-Isothiocyanato-N-phenylaniline (Ensure purity, store in a cool, dry place)

-

Primary amine of interest (e.g., benzylamine, n-butylamine, aniline)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

-

Syringes for liquid transfer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel) or recrystallization

3.2. Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isothiocyanato-N-phenylaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.

-

Addition of the Primary Amine: To the stirred solution of the isothiocyanate, add the primary amine (1.0-1.1 equivalents) dropwise via syringe at room temperature. For highly reactive aliphatic amines, the addition can be done over a few minutes. For less reactive aromatic amines, the addition can be faster.

-

Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[3] A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting isothiocyanate and the appearance of a new, more polar spot corresponding to the thiourea product indicates the reaction is proceeding.

-

Reaction Completion: The reaction is often complete within 1-3 hours at room temperature for aliphatic amines. For aromatic amines, the reaction may require stirring for 12-24 hours or gentle heating (40-50 °C) to go to completion.

-

Work-up: Once the reaction is complete as indicated by TLC, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by one of the following methods:

-

Recrystallization: If the product is a solid, it can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

-

Column Chromatography: If the product is an oil or if recrystallization is not effective, purification by flash column chromatography on silica gel is recommended. The eluent will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexane.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N,N'-disubstituted thioureas from 4-isothiocyanato-N-phenylaniline.

Caption: Workflow for the synthesis of N,N'-disubstituted thioureas.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of thioureas from aryl isothiocyanates and various primary amines. These can be used as a starting point for optimization with 4-isothiocyanato-N-phenylaniline.

| Primary Amine Type | Solvent | Temperature | Typical Reaction Time | Purification Method |

| Aliphatic (e.g., Benzylamine) | DCM, THF | Room Temp. | 1-3 hours | Recrystallization or Column Chromatography |

| Aliphatic (e.g., n-Butylamine) | DCM, THF | Room Temp. | 1-3 hours | Column Chromatography |

| Aromatic (e.g., Aniline) | THF, Acetonitrile | Room Temp. to 50°C | 12-24 hours | Recrystallization or Column Chromatography |

| Substituted Aromatic | THF, Acetonitrile | Room Temp. to 50°C | 12-24 hours | Recrystallization or Column Chromatography |

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Solvent: Anhydrous solvents like DCM and THF are used to prevent the hydrolysis of the isothiocyanate and to ensure a homogenous reaction mixture. DCM is a good choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal during work-up. THF is another excellent choice, particularly for less soluble reactants.

-

Stoichiometry: A slight excess of the primary amine (1.0-1.1 equivalents) is often used to ensure complete consumption of the more valuable isothiocyanate starting material.

-

Inert Atmosphere: While not always strictly necessary for this robust reaction, conducting the reaction under an inert atmosphere minimizes the risk of side reactions with atmospheric moisture and oxygen, leading to a cleaner product.

-

Reaction Monitoring: TLC is a critical tool for determining the endpoint of the reaction. Allowing the reaction to proceed for an insufficient time will result in low yields, while excessively long reaction times can lead to the formation of byproducts.

Trustworthiness: A Self-Validating System

The protocol described is inherently self-validating through the use of TLC for reaction monitoring. The clear disappearance of the starting materials and the formation of a single major product spot provide a high degree of confidence in the reaction's success before proceeding to the work-up and purification stages. Further validation is achieved through standard analytical techniques on the purified product, such as NMR spectroscopy and mass spectrometry, to confirm the structure and purity of the synthesized thiourea.

Safety Precautions

-

Isothiocyanates can be lachrymatory and irritants. Always handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Primary amines can be corrosive and have strong odors. Handle them with care in a fume hood.

-

Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.

References

-

Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available at: [Link]

-

Ugliano, F., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1744-1767. Available at: [Link]

-

Ismail, K., et al. (2023). Discovery of a Novel Thiourea Derivative Targeting Alpha-2-Macroglobulin as a Potential Antimicrobial Agent Against XDR Salmonella typhi: An Integrated In Silico and In Vitro Study. Chemistry & Biodiversity, 20(9), e202300808. Available at: [Link]

-

de Oliveira, C. B., et al. (2022). Synthesis and Structure-Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 15(11), 1421. Available at: [Link]

-

Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface, 10(2), 79-98. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Available at: [Link]

-

Shadab, M., & Aslam, M. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India, 11(1), 75-79. Available at: [Link]

-

Yang, W.-C., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-70. Available at: [Link]

-

Montague, C. R., & Smith, J. M. (2017). Synthesis of Isothiocyanates: An Update. Organic Preparations and Procedures International, 49(6), 481-507. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Available at: [Link]

-

Kim, S., & Kim, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Kim, S., & Kim, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

Sources

Strategic Utilization of 4-Isothiocyanato-N-phenylaniline for Benzothiazole Synthesis

Application Note & Protocol Guide

Executive Summary

This guide details the synthetic utility of 4-isothiocyanato-N-phenylaniline (Ph-NH-C₆H₄-NCS) as a pivotal building block for benzothiazole scaffolds. Unlike simple alkyl isothiocyanates, this reagent carries a diphenylamine backbone, conferring unique electronic properties and potential fluorescence to the resulting heterocycles.

We present two distinct synthetic pathways depending on the structural goal:

-

The "Pendant" Route (Exocyclic): Using the reagent as an electrophilic linker with 2-aminothiophenols to create 2-amino-substituted benzothiazoles.

-

The "Scaffold" Route (Endocyclic): Using the reagent as a substrate for oxidative cyclization (Hugerschhoff reaction) to fuse the benzothiazole ring directly onto the diphenylamine core.

Chemical Logic & Mechanistic Insight

The Dual-Mode Reactivity

The isothiocyanate (-NCS) group is an ambident electrophile. Its reactivity is governed by the electron-donating nature of the diphenylamine nitrogen, which stabilizes the intermediate thioureas but can also influence the regioselectivity of radical cyclizations.

-

Carbon Center (C=S): Highly electrophilic; susceptible to nucleophilic attack by amines and thiols.

-

Sulfur Atom: Nucleophilic in the thiourea intermediate; participates in oxidative radical attacks on the aromatic ring.

Decision Matrix: Which Pathway?

Figure 1: Synthetic decision tree for 4-isothiocyanato-N-phenylaniline.

Protocol 1: The "Pendant" Route (Condensation)

Objective: Synthesis of 2-((4-(phenylamino)phenyl)amino)benzothiazole.

Mechanism: Nucleophilic attack of the amino group of 2-aminothiophenol on the isothiocyanate carbon, followed by intramolecular thiol attack and elimination of

Correction for Precision: In the reaction between Ar-NCS and 2-aminothiophenol, the standard product is the 2-(arylamino)benzothiazole . The sulfur atom in the final ring originates from the 2-aminothiophenol . The sulfur from the isothiocyanate group is eliminated as

Materials

-

4-isothiocyanato-N-phenylaniline (1.0 equiv)

-

2-aminothiophenol (1.1 equiv)

-

Ethanol (Absolute) or DMF (for solubility)

-

Catalyst:

(mild) or reflux conditions.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of 4-isothiocyanato-N-phenylaniline in 10 mL of ethanol. Ensure complete dissolution; if the diphenylamine backbone causes precipitation, add minimal DMF (1-2 mL).

-

Addition: Add 1.1 mmol of 2-aminothiophenol dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting isothiocyanate spot ( -

Work-up:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates as a solid. Filter and wash with cold ethanol.

-

If no precipitate forms, pour the mixture into ice-water (50 mL) to induce precipitation.

-

-

Purification: Recrystallize from Ethanol/DMF or perform flash column chromatography.

Validation Parameters:

-

IR: Disappearance of the strong NCS stretch at

. Appearance of C=N stretch -

1H NMR: Diagnostic peak for the benzothiazole NH (broad singlet, often

).

Protocol 2: The "Scaffold" Route (Hugerschhoff Reaction)

Objective: Synthesis of 2-substituted-6-(phenylamino)benzothiazoles. Mechanism: This protocol builds the benzothiazole ring onto the 4-isothiocyanato-N-phenylaniline skeleton.

-

Oxidative radical cyclization (C-H activation) using Bromine or PIFA.

Materials

-

4-isothiocyanato-N-phenylaniline (1.0 equiv)

-

Primary Amine (e.g., Morpholine, Aniline, or Alkyl amine) (1.1 equiv)

-

Solvent: Chloroform (

) or Acetic Acid. -

Oxidant: Bromine (

) or Phenyliodine(III) bis(trifluoroacetate) (PIFA).

Step-by-Step Methodology

Phase A: Thiourea Formation[1][3]

-

Dissolve 1.0 mmol of 4-isothiocyanato-N-phenylaniline in 10 mL

. -

Add 1.1 mmol of the chosen amine.

-

Stir at room temperature for 1–2 hours.

-

Checkpoint: Confirm thiourea formation by TLC (shift to lower

due to increased polarity).

Phase B: Oxidative Cyclization

-

Cooling: Cool the thiourea solution to

in an ice bath. -

Oxidant Addition:

-

Option A (Classic): Add

(1.0 equiv) in -

Option B (Modern/Green): Add PIFA (1.1 equiv) in portions.

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours. The mechanism involves the formation of a sulfur radical cation which attacks the ortho position of the central phenyl ring.

-

Quenching: Add saturated aqueous

(sodium thiosulfate) to quench excess oxidant. -

Extraction: Extract with DCM, wash with

, and dry over

Figure 2: Mechanism of the Hugerschhoff oxidative cyclization.

Comparative Data & Troubleshooting

| Feature | Protocol 1 (Pendant) | Protocol 2 (Scaffold) |

| Benzothiazole Origin | From 2-aminothiophenol reagent | From the NCS starting material |

| Atom Economy | Lower (Loss of NCS sulfur) | Higher (Sulfur retained) |

| Complexity | Low (One-pot condensation) | Medium (Two-step: Addition + Oxidation) |

| Key Challenge | Purification of sulfur byproducts | Regiocontrol (Ortho vs Meta) |

| Typical Yield | 75–85% | 60–75% |

Critical Troubleshooting Tips

-

Moisture Sensitivity: Isothiocyanates hydrolyze to amines over time. Always verify the purity of 4-isothiocyanato-N-phenylaniline via IR before starting. If the peak at

is weak, recrystallize the starting material. -

Regioselectivity (Protocol 2): The diphenylamine group is electron-donating. Cyclization will preferentially occur ortho to the thiourea group. However, steric hindrance from the N-phenyl group may slow the reaction; refluxing in acetic acid may be required if room temperature cyclization is sluggish.

-

Safety: Bromine is highly toxic and volatile. PIFA is a safer, solid alternative for the oxidative step.

References

-

Jordan, A. D., et al. "Microwave-Assisted Synthesis of 2-Aminobenzothiazoles." Journal of Organic Chemistry, vol. 68, no. 22, 2003, pp. 8693-8696. [Link]

-

Castano, T., et al. "Hugerschhoff Reaction: An Overview of the Oxidative Cyclization of Thioureas." Tetrahedron, vol. 62, no. 15, 2006. [Link]

-

PubChem. "4-isothiocyanato-N-phenylaniline Compound Summary." National Library of Medicine. [Link]

-

Wang, M., et al. "Metal-Free Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization." RSC Advances, 2014. [Link]

Sources

4-isothiocyanato-N-phenylaniline as a building block in medicinal chemistry

This guide details the application of 4-isothiocyanato-N-phenylaniline (CAS 19241-16-8), a strategic building block in medicinal chemistry. It combines the lipophilic, privileged pharmacophore of diphenylamine with the versatile electrophilic reactivity of an isothiocyanate (-NCS) group.

Introduction & Strategic Value

4-isothiocyanato-N-phenylaniline (also known as p-isothiocyanatodiphenylamine) is a bifunctional reagent used to install the bulky diphenylamine motif into small molecules. This motif is a "privileged structure" in drug discovery, frequently found in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and redox-active modulators.

Key Chemical Features[1][2][3][4][5][6][7][8][9]

-

Electrophilic Handle (-NCS): The isothiocyanate carbon is susceptible to nucleophilic attack by amines, thiols, and hydrazines.

-

Electronic Profile: The central amine bridge (-NH-) acts as a resonance donor (+M effect), increasing electron density on the phenyl rings. This makes the -NCS group less electrophilic than electron-deficient isothiocyanates (e.g., 4-nitrophenyl isothiocyanate), often requiring optimized reaction conditions (heat or catalysis) for successful coupling.

-

Lipophilicity: The diphenylamine core significantly increases the logP of the final molecule, enhancing membrane permeability and hydrophobic pocket occupancy in protein targets (e.g., DHODH, kinases).

Primary Applications

-

DHODH Inhibition: Synthesis of thiourea-based inhibitors for dihydroorotate dehydrogenase (DHODH), a target in oncology (AML) and virology.

-

Heterocycle Construction: Precursor for 2-imino-4-thiazolidinones, thiohydantoins, and thioxopyrimidines via cyclization.

-

Chemo-proteomics: Use as a covalent probe to target cysteine residues in hydrophobic protein domains.

Synthetic Utility & Reaction Pathways[2][4][8][10]

The following diagram illustrates the core reaction pathways starting from 4-isothiocyanato-N-phenylaniline.

Figure 1: Divergent synthetic pathways. The isothiocyanate serves as the linchpin for generating thioureas or heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of Diphenylamine-Thiourea Libraries

Targeting DHODH Inhibitors and Kinase Modulators

This protocol describes the coupling of 4-isothiocyanato-N-phenylaniline with a generic amine (R-NH₂). Due to the electron-rich nature of the scaffold, the reaction may be slower than with standard phenyl isothiocyanate.

Materials:

-

4-isothiocyanato-N-phenylaniline (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

Solvent: Dichloromethane (DCM) for solubility, or Ethanol (EtOH) for green chemistry.

-

Base: Triethylamine (TEA) or DIPEA (optional, for salt forms).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 4-isothiocyanato-N-phenylaniline in 5 mL of anhydrous DCM. The solution should be clear to slightly amber.

-

Expert Note: If using amine salts (e.g., hydrochloride), add 1.2 mmol of TEA to liberate the free base before adding the isothiocyanate.

-

-

Addition: Add the amine (1.1 mmol) dropwise to the stirring isothiocyanate solution at room temperature.

-

Reaction: Stir the mixture.

-

Aliphatic Amines: React at room temperature for 2–4 hours.

-

Anilines/Electron-Poor Amines: Heat to reflux (40°C for DCM, 80°C for EtOH) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The isothiocyanate spot (high Rf) should disappear.

-

-

Workup:

-

If precipitate forms: Filter the solid, wash with cold ether, and dry. This is common in EtOH.

-

If soluble: Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

-

-

Validation: Confirm structure via ¹H NMR. Look for the thiourea -NH- signals (broad singlets, typically δ 8.0–10.0 ppm) and the preservation of the diphenylamine signals.

Protocol B: Heterocyclization to Thiazolidinones

Synthesis of Rigidified Scaffolds

Thioureas can be "locked" into heterocyclic rings to improve metabolic stability. This protocol converts the isothiocyanate into a 4-thiazolidinone core.

Materials:

-

4-isothiocyanato-N-phenylaniline[1]

-

Hydrazine hydrate[2]

-

Ethyl bromoacetate

-

Sodium acetate (anhydrous)

Step-by-Step Methodology:

-

Thiosemicarbazide Formation:

-

Dissolve 4-isothiocyanato-N-phenylaniline (1 mmol) in Ethanol (10 mL).

-

Add Hydrazine hydrate (1.5 mmol) dropwise at 0°C.

-